molecular formula C22H21N3O5 B2729627 3-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)propanamide CAS No. 896274-91-2

3-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)propanamide

Cat. No.: B2729627
CAS No.: 896274-91-2
M. Wt: 407.426
InChI Key: MCBWIWSIRDAEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)propanamide features a propanamide backbone substituted with two critical moieties:

  • 1,3-dioxoisoindolin-2-yl group: A phthalimide derivative known for its role in stabilizing molecular conformations and enhancing intermolecular interactions in polymers or bioactive compounds .

Its synthesis likely involves amidation and heterocyclic ring formation, analogous to methods described for related compounds in and .

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-30-16-6-4-5-15(12-16)25-13-14(11-20(25)27)23-19(26)9-10-24-21(28)17-7-2-3-8-18(17)22(24)29/h2-8,12,14H,9-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBWIWSIRDAEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)propanamide , with CAS number 896274-91-2 , has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the fields of oncology and antioxidant research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and antioxidant properties.

Chemical Structure and Properties

The molecular formula for this compound is C22H21N3O5C_{22}H_{21}N_{3}O_{5} with a molecular weight of 407.4 g/mol . The compound features a complex structure that includes a dioxoisoindoline moiety and a pyrrolidinyl group, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds within the same chemical family. For instance, compounds derived from the 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea series have shown significant activity against various cancer cell lines:

CompoundCell LinePercentage Growth Inhibition (PGI)
7cEKVX75.46%
7cCAKI-178.52%
7cUACC-6280.81%
7cMCF783.48%
7cLOX IMVI84.52%
7cACHN89.61%

The compound 7c , which shares structural similarities with our target compound, exhibited moderate but significant anticancer activity across multiple cell lines, outperforming established chemotherapeutics like thalidomide and imatinib in specific contexts .

The mechanism by which these compounds exert their anticancer effects appears to involve inhibition of the epidermal growth factor receptor (EGFR). Docking studies revealed that 7c binds effectively to EGFR with a docking score of −7.558 kcal/mol , indicating strong interaction with critical amino acid residues such as Lys745. The IC50 value for EGFR inhibition was found to be 42.91 ± 0.80 nM , compared to 26.85 ± 0.72 nM for erlotinib, a standard EGFR inhibitor .

Antioxidant Activity

In addition to anticancer properties, the antioxidant capacity of related compounds has been assessed. Two derivatives demonstrated significant antioxidant activity with IC50 values indicating their potency:

CompoundIC50 (µM)
1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea15.99 ± 0.10
1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea16.05 ± 0.15

These findings suggest that modifications in the phenolic substituents can enhance antioxidant properties, which may be beneficial in mitigating oxidative stress in cancer therapies .

ADMET Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate that these compounds adhere to Lipinski's Rule of Five , suggesting favorable pharmacokinetic profiles with low toxicity risks in terms of mutagenicity and immunotoxicity. However, hepatotoxicity remains a concern, necessitating further evaluation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of 1,3-dioxoisoindolin-2-yl-propanamide derivatives , which are structurally tailored for diverse applications. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Substituents Synthetic Method (Yield) Spectroscopic Data (1H NMR/HRMS) Reference
Target Compound C22H19N3O5 1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl Not explicitly described Not provided N/A
(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(3-fluorophenyl)-N-(5-methoxyquinolin-8-yl)propanamide (2h) C27H20FN3O4 3-Fluorophenyl, 5-methoxyquinolin-8-yl GP2 method (85% yield) δ 8.85 (s, 1H), HRMS [M+H]+: 494.1509
(S)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide (59) C30H33N3O4Si tert-butyldimethylsilyl-protected phenol, pyridin-2-ylmethyl Multi-step amidation Not provided
3-Chloro-N-phenyl-phthalimide C14H8ClNO2 Chlorine, phenyl Phthalic anhydride condensation Not provided

Key Observations:

The 5-oxopyrrolidin-3-yl moiety introduces a rigid, planar conformation, contrasting with the flexible pyridin-2-ylmethyl group in compound 59 .

Synthetic Efficiency :

  • The GP2 method used for 2h achieves 85% yield, suggesting robust amidation protocols applicable to the target compound. However, steric hindrance from the 3-methoxyphenyl group may necessitate optimized conditions .

Spectroscopic Trends: 1H NMR: Aromatic protons in 2h resonate at δ 8.85 (quinoline-H), while the target’s methoxyphenyl group would likely show signals near δ 3.8 (OCH3) and δ 6.5–7.5 (aromatic H). HRMS: The target’s molecular weight (405.39 g/mol) is lower than 2h (494.15 g/mol), reflecting differences in substituent bulk .

Biological and Material Relevance: 3-Chloro-N-phenyl-phthalimide () is a polymer precursor, highlighting the role of phthalimide derivatives in material science. The target compound’s pyrrolidinone group may similarly stabilize polymeric backbones . Compound 59 () includes a silicon-protected phenol, which could improve metabolic stability in drug design—a feature absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.